molecular formula C10H8F6O B140412 (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol CAS No. 225920-05-8

(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol

Cat. No.: B140412
CAS No.: 225920-05-8
M. Wt: 258.16 g/mol
InChI Key: MMSCIQKQJVBPIR-YFKPBYRVSA-N
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Description

(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol is a chiral alcohol compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

It’s known that similar compounds have been used as organocatalysts in organic chemistry . They are known to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

Mode of Action

The compound interacts with its targets through a process known as electron donor–acceptor (EDA) complex catalysis . This involves using the compound as a pre-catalyst and a base as a pre-catalyst initiation switch to generate iminyl radical intermediates from oxime esters via a single-electron reduction process under blue LED irradiation .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of a wide range of nitrogen-containing compounds, including pyrrolines, ketonitriles, phenanthridines, pyridines, and quinolines . The compound’s interaction with these pathways emphasizes the versatility of the EDA complex catalysis approach .

Pharmacokinetics

Similar compounds have been used in bioreduction reaction systems that could tolerate higher substrate concentrations

Result of Action

The result of the compound’s action is the successful synthesis of a wide range of nitrogen-containing compounds . This is achieved through the generation of iminyl radical intermediates from oxime esters via a single-electron reduction process .

Action Environment

The action of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol is influenced by environmental factors such as light. For instance, the single-electron reduction process that the compound facilitates occurs under blue LED irradiation . This suggests that the compound’s action, efficacy, and stability may be influenced by the light conditions in its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol typically involves the reduction of the corresponding ketone, 3,5-bis(trifluoromethyl)acetophenone. One common method is the enantioselective reduction using chiral catalysts or biocatalysts to achieve the desired stereochemistry . The reaction conditions often include the use of hydrogen gas in the presence of a chiral catalyst under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol undergoes various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone.

    Reduction: Further reduction can lead to the formation of the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3,5-Bis(trifluoromethyl)acetophenone.

    Reduction: 3,5-Bis(trifluoromethyl)ethylbenzene.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    ®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: The enantiomer of the compound with similar chemical properties but different biological activities.

    3,5-Bis(trifluoromethyl)acetophenone: The ketone precursor used in the synthesis of the alcohol.

    3,5-Bis(trifluoromethyl)ethylbenzene: The fully reduced form of the compound.

Uniqueness

(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol is unique due to its chiral nature and the presence of two trifluoromethyl groups, which impart distinct chemical and biological properties. Its ability to act as a chiral building block and its potential biological activities make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F6O/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-5,17H,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSCIQKQJVBPIR-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431239
Record name (1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225920-05-8
Record name (αS)-α-Methyl-3,5-bis(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=225920-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WG6WYZ6K3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 3,5-bis(trifluoromethyl)acetophenone (2.00 g, 7.81 mmol) in methanol (20 mL) was added with sodium borohydride (591 mg, 15.6 mmol) with stirring on an ice bath, and the mixture was stirred at the same temperature for 30 minutes. The reaction mixture was added with 1 M hydrochloric acid (pH<7) on an ice bath, and then concentrated under reduced pressure, the resulting residue was added with water (20 mL), and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure to obtain 1-[3,5-bis(trifluoromethyl)phenyl]ethanol (2.00 g, 99%) as colorless solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
591 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 17.8 g of 3',5'-bis(trifluoromethyl) acetophenone in 300 mL of absolute ethanol was added 1.32 g of NaBH4 while stirring in an ice bath. After 30 min the ice bath was removed and stirring was continued for an additional 1.5 h. The reaction was quenched using excess 2N HCl and the solvent was mostly evaporated in vacuo. The residue was partitioned between ethyl acetate and aq. HCl and the aqueous layer was extracted again with ethyl acetate. The separate organic layers were sequentially washed with brine, then combined, dried over MgSO4 and evaporated to provide 16.74 g of the title compound as a white solid after vacuum drying.
Quantity
17.8 g
Type
reactant
Reaction Step One
Name
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes (S)-BTPE a valuable target for biocatalytic production?

A: (S)-BTPE serves as a crucial chiral building block for synthesizing various active pharmaceutical ingredients (APIs) [, ]. Traditional chemical synthesis often struggles to achieve high enantiomeric purity, making biocatalytic approaches attractive. Studies highlight the use of whole-cell biocatalysts like Candida tropicalis for the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone (BTAP) to (S)-BTPE [, ].

Q2: How do researchers enhance the efficiency of (S)-BTPE production using whole-cell biocatalysts?

A: One study demonstrated a significant increase in the substrate-to-catalyst ratio (S/C) by optimizing the reaction environment for Candida tropicalis []. This was achieved by:

  • Employing microaerobic conditions: Reducing oxygen levels allowed the cells to maintain high yields even with a four-fold increase in substrate concentration [].
  • Introducing a natural deep eutectic solvent (NADES): A choline chloride:trehalose mixture enhanced cell permeability and reduced substrate toxicity, further boosting yields [].

Q3: Beyond whole-cell systems, what other biocatalytic approaches are explored for (S)-BTPE synthesis?

A: Immobilized ketoreductases (KREDs) offer an efficient alternative for (S)-BTPE production []. Researchers identified covalent immobilization on short-chain amino-functionalized supports as the most effective method []. This approach allows for:

  • High enantioselectivity: (S)-BTPE was obtained with excellent enantiomeric excess (>99.9%) [].
  • Flow system application: Immobilized KREDs maintained activity and selectivity over multiple reaction cycles in a flow reactor [].

Q4: What are the advantages of using immobilized enzymes like KREDs in (S)-BTPE synthesis?

A4: Immobilization offers several benefits compared to using free enzymes:

  • Enhanced stability: Immobilized enzymes are generally more resistant to changes in temperature, pH, and organic solvents, making them suitable for industrial applications [].
  • Easy recovery and reuse: Immobilized enzymes can be readily separated from the reaction mixture and reused, reducing costs and improving process efficiency [, ].
  • Continuous processing: Immobilized enzymes are amenable to continuous flow processes, which offer advantages in terms of productivity and automation [].

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